4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene
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Overview
Description
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a hexene backbone. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene typically involves the introduction of fluorine and iodine atoms onto a hexene backbone. One common method involves the reaction of a suitable hexene precursor with iodine and fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the incorporation of the iodine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for the formation of toxic by-products.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used. The reactions often require a catalyst and are conducted under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized derivatives, while addition reactions can result in the formation of saturated or partially saturated compounds.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the development of fluorinated probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene involves its interaction with specific molecular targets and pathways. The high degree of fluorination can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can serve as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: Similar structure but with a bromine atom instead of iodine.
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-: Similar fluorinated structure but with a carboxylic acid functional group.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene is unique due to the presence of both iodine and multiple fluorine atoms, which impart distinct reactivity and physical properties. The combination of these elements makes it particularly valuable in applications requiring high chemical stability and reactivity.
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZYWPCOFAVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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